molecular formula C7H5ClN4 B095277 5-(4-chlorophenyl)-1H-tetrazole CAS No. 16687-61-9

5-(4-chlorophenyl)-1H-tetrazole

Cat. No. B095277
CAS RN: 16687-61-9
M. Wt: 180.59 g/mol
InChI Key: BGKOVWIBDZMJPN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1H-tetrazole is a heterocyclic compound that has been studied for various applications, including its role as a corrosion inhibitor for mild steel in the oil and natural gas industries . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The tetrazole ring is substituted at the 5-position with a 4-chlorophenyl group. This structural feature is significant as it influences the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, typically involves methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . These synthetic approaches are crucial for the preparation of tetrazoles for their subsequent applications in various fields, such as medicinal chemistry and materials science. The synthesis process is designed to achieve high yields and selectivity, with attention to reaction mechanisms and conditions that favor the formation of the desired product.

Molecular Structure Analysis

The molecular structure of 5-(4-chlorophenyl)-1H-tetrazole has been explored using various spectroscopic techniques and theoretical calculations. For instance, density functional theory (DFT) calculations have been employed to understand the electronic properties and structural geometry of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These studies provide insights into the bond lengths, bond angles, and torsion angles, which are essential for predicting the behavior of the compound under different conditions.

Chemical Reactions Analysis

The reactivity of 5-(4-chlorophenyl)-1H-tetrazole has been investigated through studies of electron attachment, which have shown that the compound undergoes dissociative electron attachment to form various anionic species . The molecular structure significantly influences these reactions, as the tetrazole ring is susceptible to electron-induced ring opening. Understanding these reaction pathways is important for applications where the compound's reactivity is a key factor, such as in the development of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-chlorophenyl)-1H-tetrazole are closely related to its molecular structure. The compound has been found to act as an effective corrosion inhibitor, with its efficiency increasing with concentration . The adsorption of the compound on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface. Additionally, the compound's electron attachment properties suggest potential applications in areas where control over electronic properties is required .

Scientific Research Applications

  • Crystal Structure and COX-2 Inhibition : The crystal structure of a derivative of 5-(4-chlorophenyl)-1H-tetrazole was determined, and molecular docking studies suggested potential as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).

  • Electron Attachment Reactivity : The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole showed dissociative electron attachment forming various anion products. This reactivity is influenced by the structure of the molecule (Luxford, Fedor, & Kočišek, 2021).

  • Corrosion Inhibition in Oil and Natural Gas Industries : This compound acts as an effective corrosion inhibitor for mild steel in acidic environments, commonly encountered in the oil and natural gas industries. Its inhibition efficiency increases with concentration and follows the Langmuir adsorption isotherm (Kamble & Dubey, 2021).

  • Thermal Decomposition and Synthesis Methods : Studies on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, provide insights into their stability and potential applications in various chemical processes (Yılmaz et al., 2015).

  • Medicinal Chemistry Applications : Tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, are important in medicinal chemistry, often used as bioisosteres for carboxylic acids in drug design due to their similar acidities and higher metabolic resistance (Herr, 2002).

Safety And Hazards

The safety data sheet for a similar compound, “5-(4-Chlorophenyl)furfural”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for “5-(4-chlorophenyl)-1H-tetrazole” could involve further exploration of its synthesis, structural analysis, and potential biological activities. The compound’s potential antiviral activity, as indicated by related compounds, could be a promising area for future investigation .

properties

IUPAC Name

5-(4-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOVWIBDZMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292881
Record name 5-(4-chlorophenyl)-1H-tetrazole
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1H-tetrazole

CAS RN

16687-61-9
Record name 5-(4-Chlorophenyl)-2H-tetrazole
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Record name NSC 86301
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Record name 16687-61-9
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Record name 5-(4-chlorophenyl)-1H-tetrazole
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Record name 5-(4-Chlorophenyl)-1H-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
K Dioukhane, H Touijer, A Alami, H Bekkari… - Journal of Medicinal …, 2018 - academia.edu
The compounds used in this study, TET and OXM, were tested in vitro for their antibacterial activities against isolated strains from the hospital environment (S. aureus H, E. coli H and K. …
Number of citations: 4 www.academia.edu
TFM Luxford, J Fedor, J Kočišek - The Journal of Chemical Physics, 2021 - pubs.aip.org
The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole and 5-chloro-1-phenyl-1H-tetrazole was studied using a trochoidal electron monochromator quadrupole mass …
Number of citations: 2 pubs.aip.org
YA Golubeva, KS Smirnova, LS Klyushova… - Russian Journal of …, 2023 - Springer
Five coordination compounds [Cu 2 (Bipy) 2 L 4]· C 2 H 5 OH (Iа, Ib),[Cu 2 (Dmbipy) 2 L 4](II),[Cu 2 (Phen) 2 L 4]· H 2 O (IIIa),[Cu 2 (Dmphen) 2 L 4](IVa), and [Cu 2 (Phendione’) 2 L 4]· …
Number of citations: 0 link.springer.com
M Boopathi, P Udhayakala, TV Rajendiran… - History, 2015 - researchgate.net
A comprehensive investigation of the ground state structural and electronic properties of phenyltetrazole substituted compound, 5-(4-chlorophenyl)-1H-tetrazole,(Cl-PT) has been …
Number of citations: 0 www.researchgate.net
PP Kamble, RS Dubey - Journal of Scientific Research, 2021 - bhu.ac.in
The effect of 5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ) on corrosion inhibition of mild steel in 1M HCl was investigated by weight loss measurement, open circuit potential (OCP), …
Number of citations: 2 bhu.ac.in
L Xu, LY Gu, DY Zhao, B Wang… - … Section E: Structure …, 2010 - scripts.iucr.org
The two independent molecules of the title compound, C7H5ClN4, both lie on a twofold rotation axis that passes through the centroids of the five- and six-membered rings and the …
Number of citations: 2 scripts.iucr.org
Y Elkacimi, M Achnin, Y Aouine, ME Touhami… - Port Electrochim …, 2012 - peacta.org
Phenyltetrazole substituted compounds, namely 5-phenyl-1H-tetrazole (PT), 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT), 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) and 5-p-tolyl-1H-…
Number of citations: 54 www.peacta.org
AA Khadom, AA Mahmmod - Results in Engineering, 2022 - Elsevier
The use of organic compounds to prevent the corrosion of mild steel has become widespread in recent years. Among the countless chemical compounds used as possible inhibitors, …
Number of citations: 13 www.sciencedirect.com
B Akhlaghinia, S Rezazadeh - Journal of the Brazilian Chemical …, 2012 - SciELO Brasil
A series of 5-substituted-1H-tetrazoles (RCN4H) have been synthesized by cycloaddition reaction of different aryl and alkyl nitriles with sodium azide in DMSO using CuSO4•5H2O as …
Number of citations: 88 www.scielo.br
A Younas, A Alami, A Elachqar, B Hammouti - Portugaliae Electrochimica …, 2012 - Citeseer
Phenyltetrazole substituted compounds, namely 5-phenyl-1H-tetrazole (PT), 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT), 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) and 5-p-tolyl-1H-…
Number of citations: 4 citeseerx.ist.psu.edu

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